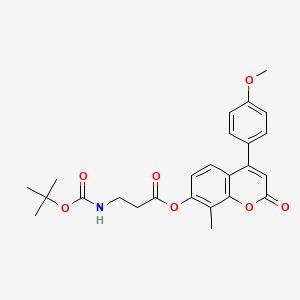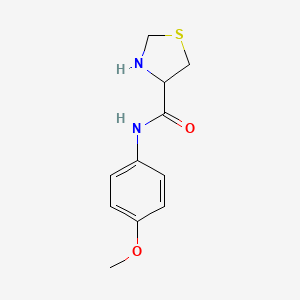![molecular formula C15H18N2O2 B12168897 5,5-Dimethyl-2-[2-(2-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B12168897.png)
5,5-Dimethyl-2-[2-(2-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-二甲基-2-[2-(2-甲基苯基)肼基亚甲基]环己烷-1,3-二酮是一种有机化合物,具有复杂的结构,包含环己烷环、肼基亚甲基基团和甲基苯基取代基。
准备方法
合成路线和反应条件
5,5-二甲基-2-[2-(2-甲基苯基)肼基亚甲基]环己烷-1,3-二酮的合成通常涉及在特定条件下将5,5-二甲基-1,3-环己二酮与2-甲基苯肼反应。反应通常在乙醇或甲醇等溶剂中进行,将混合物在回流下加热数小时以确保反应完全。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的记录,但总体方法将涉及扩大实验室合成工艺。这将包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。工业生产还可以采用连续流动反应器来提高效率和可扩展性。
化学反应分析
反应类型
5,5-二甲基-2-[2-(2-甲基苯基)肼基亚甲基]环己烷-1,3-二酮可以进行多种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 肼基亚甲基基团可以参与亲电试剂的取代反应。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在碱存在下,如烷基卤化物等亲电试剂。
主要形成的产物
氧化: 形成相应的酮或羧酸。
还原: 形成肼衍生物。
取代: 形成取代的肼基亚甲基衍生物。
科学研究应用
5,5-二甲基-2-[2-(2-甲基苯基)肼基亚甲基]环己烷-1,3-二酮在科学研究中有多种应用:
化学: 用作有机合成中的试剂,以及合成更复杂分子的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的化学结构,探索其在药物开发中的潜在用途。
工业: 用于开发新材料和化学工艺。
作用机制
5,5-二甲基-2-[2-(2-甲基苯基)肼基亚甲基]环己烷-1,3-二酮的作用机制涉及其与特定分子靶标的相互作用。肼基亚甲基基团可以形成氢键并与酶或受体相互作用,可能抑制其活性。该化合物的效应通过涉及氧化应激、凋亡和细胞周期调控的途径介导。
相似化合物的比较
类似化合物
5,5-二甲基-1,3-环己二酮: 一种更简单的类似物,不含肼基亚甲基和甲基苯基基团。
2-甲基苯肼: 含有肼基亚甲基基团,但缺少环己烷环。
独特性
5,5-二甲基-2-[2-(2-甲基苯基)肼基亚甲基]环己烷-1,3-二酮因其环己烷环、肼基亚甲基基团和甲基苯基取代基的组合而独一无二。这种独特的结构赋予了独特的化学性质和潜在的生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
3-hydroxy-5,5-dimethyl-2-[(2-methylphenyl)diazenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-4-5-7-11(10)16-17-14-12(18)8-15(2,3)9-13(14)19/h4-7,18H,8-9H2,1-3H3 |
InChI 键 |
YREUEQZHNHHIRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC2=C(CC(CC2=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12168814.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168816.png)

![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12168823.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12168837.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B12168846.png)
![3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12168859.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide](/img/structure/B12168863.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168868.png)
![Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B12168870.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B12168872.png)
![2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12168885.png)
![N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12168886.png)
